Cas no 3684-26-2 (1-azabicyclo[2.2.2]octan-8-ol)
1-azabicyclo[2.2.2]octan-8-ol structure
Product Name:1-azabicyclo[2.2.2]octan-8-ol
CAS 번호:3684-26-2
MF:C7H13NO
메가와트:127.184221982956
CID:921689
PubChem ID:15381
Update Time:2025-04-19
1-azabicyclo[2.2.2]octan-8-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 1-azabicyclo[2.2.2]octan-8-ol
- (S)-1-azabicyclo[2.2.2]octan-3-ol
- HSDB 7710
- Q0024
- 3-QUINUCLIDINOL
- MFCD00151326
- 3684-26-2
- AKOS009158263
- DB-043508
- Quinuclidinol
- InChI=1/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H
- AB87536
- SDCCGMLS-0065888.P001
- quinuclidone-3
- 3-Quinuclidinol, 99%
- Q27197086
- NS00006113
- (rac.)-3-quinuclidinol
- F11430
- 1-Aza-bicyclo[2.2.2]octan-3-ol
- 1-Azabicyclo[2.2.2]octan-3-ol
- (RS) 3-quinuclidinol
- 1619-34-7
- 3-oxyquinuclidine
- BDBM50047005
- (+-)-3-quinuclidinol
- NSC 93905
- 3-hydroxy quinuclidine
- PS-5754
- Quinuclidinol-3
- DTXSID50862716
- UNII-974MVZ0WOK
- 3-HYDROXYQUINUCLIDINE, (+/-)-
- 1-azabicyclo[2.2.2]octan-3-ol,hydrochloride
- 3-Hydroxy Chinuclidin
- NSC93905
- 3-QUINUCLIDINOL, DL-
- 1-Azabicyclo[2.2.2.]octan-3-ol
- 3-QUINUCLIDINOL DL-FORM [MI]
- 3-hydroxy-1-azoniabicyclo[2.2.2]octane
- W-201469
- (RS)-3-Quinuclidinol
- 3-quinuclidol
- CHEMBL276310
- 3-QUINUCLIDINOL, (+/-)-
- 974MVZ0WOK
- 3-Hydroxyquinuclidine
- Quinuclidine-3-ol
- 1-Aza-bicyclo[2.2.2]octan-3-ol (3-quinuclidinol)
- A810307
- racemic quinuclidin-3-ol
- CHEBI:115239
- CS-B0695
- 3-Quinuclidinol dl-form
- PD060385
- SB13175
- EINECS 216-578-4
- 3-hydroxychinuclidin
- DB-082764
- Quinuclidin-3-ol
- 3-Hydroxy-1-azabicyclo[2.2.2]octane
- SCHEMBL66150
- aza-bicyclo[2.2.2]oct-3-yl alcohol
- BRN 0104327
- NSC-93905
- (+/-)3-Quinuclidinol
- (+/-)-3-Quinuclidinol
- 1-Azabicyclo(2.2.2)octan-3-ol
-
- 인치: 1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2
- InChIKey: IVLICPVPXWEGCA-UHFFFAOYSA-N
- 미소: OC1CN2CCC1CC2
계산된 속성
- 정밀분자량: 127.099714
- 동위원소 질량: 127.099714
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 9
- 회전 가능한 화학 키 수량: 0
- 복잡도: 108
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 23.5
- 소수점 매개변수 계산 참조값(XlogP): 0.2
실험적 성질
- 밀도: 1.13
- 융해점: 221 deg C
- 비등점: 206.9°Cat760mmHg
- 플래시 포인트: 97.7°C
- PSA: 23.47000
- LogP: 0.01080
1-azabicyclo[2.2.2]octan-8-ol 관련 문헌
-
1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
3684-26-2 (1-azabicyclo[2.2.2]octan-8-ol) 관련 제품
- 76201-95-1(3-Hydroxy-1-methyl-1-azoniabicyclo2.2.2octane)
- 25333-42-0((R)-(-)-3-Quinuclidinol)
- 34583-34-1((3S)-1-Azabicyclo2.2.2octan-3-ol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
추천 공급업체
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
중국 공급자
대량
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량
SunaTech Inc.
골드 회원
중국 공급자
시약
Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량